N-oleoylglycine
Overview
Description
N-Oleoylglycine (OlGly) is a lipid mediator that belongs to the expanded version of the endocannabinoid (eCB) system, the endocannabinoidome (eCBome) . It is enzymatically produced in mammals . It is also known as N-(1-Oxo-9-octadecenyl)-(Z)-glycine .
Molecular Structure Analysis
The molecular formula of N-oleoylglycine is C20H37NO3 . Its molecular weight is 339.51 .
Physical And Chemical Properties Analysis
N-Oleoylglycine is a solid substance . It is stored at a temperature of -20°C .
Scientific Research Applications
Oleamide Biosynthesis Pathway
N-oleoylglycine plays a pivotal role in the biosynthesis of oleamide, a sleep-inducing lipid. The pathway involves oleic acid conversion to oleoyl-CoA, then to N-oleoylglycine, and finally to oleamide. This pathway has been evidenced in mouse neuroblastoma N18TG2 cells, highlighting N-oleoylglycine as a crucial intermediate in oleamide biosynthesis (Merkler et al., 2004).
Neuroprotective Effects
N-oleoylglycine exhibits protective effects against neurotoxicity. A study showed its potential as a therapeutic agent for Parkinson’s disease models, indicating its neuroprotective capabilities mediated by the activation of proliferator-activated receptor alpha (PPARα) (Lauritano et al., 2022).
Independent Biological Activity
Research indicates that N-oleoylglycine possesses biological activity independent of its conversion to oleamide. This was demonstrated through pharmacological treatments and physiological assessments, suggesting its unique role in neurochemical processes like sleep and thermoregulation (Chaturvedi et al., 2006).
Role in Energy Homeostasis
N-oleoylglycine has been linked to the activation of Agouti-related protein (AgRP) neurons by cannabinoid receptor type 1 (CB1R), influencing food intake and energy homeostasis (Wu et al., 2017).
Synthesis by Cytochrome c
Cytochrome c catalyzes the formation of oleoylglycine, suggesting a novel mechanism for the generation of long-chain fatty acyl glycine messengers. This discovery underlines the importance of cytochrome c in lipid signaling molecule production (Mueller & Driscoll, 2007).
Glycine N-acyltransferase-like 3 (GLYATL3)
GLYATL3 is responsible for long-chain N-acylglycine formation in cells. This enzyme's discovery provides insights into metabolic pathways for N-acylglycines and primary fatty acid amides, crucial for understanding lipid signaling (Jeffries et al., 2016).
Adipogenesis and Obesity
N-Oleoyl glycine stimulates adipogenesis in 3T3-L1 adipocytes, indicating its potential role in obesity and diabetes management. This process is associated with activation of the CB1 receptor and enhancement of the insulin-mediated Akt signaling pathway (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-[[(Z)-octadec-9-enoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFXACZRFJDURI-KTKRTIGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317121 | |
Record name | N-Oleoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oleoyl glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-oleoylglycine | |
CAS RN |
2601-90-3 | |
Record name | N-Oleoylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2601-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Z)-N-(1-Oxo-9-octadecenyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Oleoylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-N-(1-oxo-9-octadecenyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oleoyl glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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